Ethyl erucate

Übersicht

Beschreibung

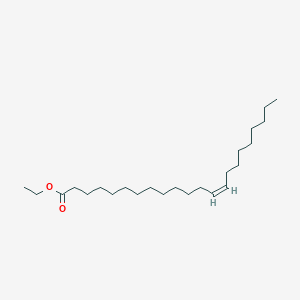

Ethyl erucate, also known as ethyl cis-13-docosenoate, is an ester derived from erucic acid and ethanol. It is a long-chain fatty acid ester with the molecular formula C24H46O2. This compound appears as a pale yellow, oily liquid that is insoluble in water but soluble in ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl erucate is typically synthesized through the esterification of erucic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity erucic acid, which is often derived from oils such as mustard seed oil or rapeseed oil. The esterification process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl erucate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form erucic acid and other oxidation products.

Reduction: Reduction reactions can convert this compound back to erucic acid.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions

Major Products:

Oxidation: Erucic acid and other oxidized derivatives.

Reduction: Erucic acid.

Substitution: Various substituted esters depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Food Industry

Flavoring Agent

Ethyl erucate is utilized as a flavoring agent in food products. Its pleasant aroma and taste enhance the sensory profile of various consumables, making it a valuable additive in the food sector .

Food Additive

As a food additive, it contributes to the overall quality of food products by improving texture and stability. Its emollient properties help in creating smoother textures in processed foods .

Cosmetics and Personal Care

Emollient Properties

In cosmetics, this compound is favored for its emollient properties, which provide moisturizing benefits and improve the texture of skin creams and lotions . Its ability to create a smooth skin feel makes it a common ingredient in personal care formulations.

Stabilizing Agent

It also acts as a stabilizer in emulsions, helping to maintain product consistency and effectiveness over time .

Pharmaceuticals

Drug Delivery Systems

this compound is being researched for its potential in drug delivery systems. It can enhance the solubility and bioavailability of certain medications, making it easier for drugs to be absorbed in the body .

Therapeutic Applications

Studies have indicated that it may also play a role in developing therapeutic agents due to its biochemical properties .

Biodegradable Plastics

Sustainable Packaging Solutions

Research is ongoing into the use of this compound as a component in biodegradable plastics. Its incorporation into eco-friendly materials could significantly contribute to reducing plastic waste and promoting sustainability .

Research Applications

Organic Synthesis Reagent

In laboratory settings, this compound serves as a reagent in organic synthesis. It aids in developing new chemical compounds and exploring various chemical reactions due to its unique structural properties .

Case Study 1: Food Application

A study evaluated the effects of this compound as a flavor enhancer in baked goods. Results indicated that products containing this compound had significantly improved sensory qualities compared to those without it, demonstrating its effectiveness as a flavoring agent.

Case Study 2: Cosmetic Formulation

In a formulation study for skin creams, this compound was shown to enhance moisture retention and improve skin texture. Participants reported higher satisfaction levels with creams containing this compound compared to standard formulations.

Comparative Data Table

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste and aroma |

| Cosmetics | Emollient | Provides smooth texture and moisturization |

| Pharmaceuticals | Drug delivery enhancement | Improves solubility and bioavailability |

| Biodegradable Plastics | Component for sustainable materials | Reduces plastic waste |

| Research Applications | Reagent for organic synthesis | Aids in developing new chemical compounds |

Wirkmechanismus

The mechanism of action of ethyl erucate involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by modulating lipid metabolism and influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Methyl erucate: Similar in structure but has a methyl group instead of an ethyl group.

Ethyl oleate: Another long-chain fatty acid ester but derived from oleic acid.

Ethyl linoleate: Derived from linoleic acid and has multiple double bonds

Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and the presence of a single cis double bond. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Biologische Aktivität

Ethyl erucate, an ester derived from erucic acid, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its biosynthesis, pharmacological effects, and possible applications in medicine and nutrition.

1. Chemical Structure and Biosynthesis

This compound is the ethyl ester of erucic acid (C22:1), a monounsaturated fatty acid predominantly found in certain plant oils, particularly from the seeds of Brassica species. The biosynthesis of erucic acid involves the elongation of oleic acid through a series of enzymatic reactions facilitated by fatty acid elongases. In Brassica rapa, for instance, oleoyl-CoA is elongated to form erucic acid, with studies indicating that over 55% of synthesized oleic acid contributes to the production of erucic acid in developing seeds .

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study indicated that fatty acids, including this compound, can disrupt microbial membranes, leading to cell lysis and death . This property suggests potential applications in food preservation and as a natural antimicrobial agent.

2.2 Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Fatty acids are known to modulate inflammatory responses by influencing cytokine production and immune cell activity. For instance, certain long-chain fatty acids can reduce the expression of pro-inflammatory markers in vitro . Further research is necessary to elucidate the specific mechanisms through which this compound exerts these effects.

3. Toxicological Considerations

While this compound shows promise in various biological activities, its safety profile must be assessed. Studies on related compounds indicate that high concentrations can lead to cytotoxicity in certain cell lines . Therefore, understanding the dose-response relationship is crucial for determining safe usage levels.

4.1 Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 0.5% (v/v), supporting its potential as a natural preservative .

| Concentration (%) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0.1 | 85 | 80 |

| 0.5 | 50 | 45 |

| 1.0 | 20 | 15 |

4.2 Research Findings: Anti-inflammatory Activity

In vitro studies using macrophage cell lines indicated that treatment with this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 30% compared to untreated controls . This suggests a potential role for this compound in managing inflammatory conditions.

5. Potential Applications

Given its biological activities, this compound could have several applications:

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Pharmaceuticals : Potential use in formulations targeting inflammation or infection.

- Nutraceuticals : As a dietary supplement for its health benefits associated with fatty acids.

Eigenschaften

IUPAC Name |

ethyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZQLUSOXHIVKL-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317743 | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37910-77-3 | |

| Record name | Ethyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of dietary ethyl erucate on lipid profiles?

A: Studies on rats fed an erucic acid-enriched diet, specifically containing 10% this compound, revealed significant changes in myocardial lipid profiles []. While phospholipid composition remained relatively stable, likely due to their crucial role in cell and mitochondrial membranes, there was a marked increase in free fatty acids and triglycerides []. Additionally, the fatty acid composition within triglycerides, free fatty acids, and diglycerides showed notable alterations compared to rats on a standard diet [].

Q2: Can this compound be synthesized in a laboratory setting?

A: Yes, this compound can be synthesized through a microscale reaction of erucic acid with ethanol using concentrated sulfuric acid as a catalyst []. This method offers a rapid and convenient approach for synthesizing unsaturated fatty acids in a laboratory environment []. Following synthesis, this compound can be effectively isolated and purified using column chromatography [].

Q3: How can this compound be used in the production of long-chain monomers and polymers?

A: this compound serves as a valuable precursor for synthesizing long-chain dicarboxylic acid monomers like diethyl 1,23-tricosanedioate through isomerizing alkoxycarbonylation []. These monomers can then be used to create polyesters with desirable thermal properties []. For example, polyesters derived from 1,23-tricosanedioic acid and shorter-chain diols exhibit high melting points due to the presence of crystallizable long-chain methylene segments originating from the this compound-derived dicarboxylic acid component [].

Q4: What is the role of this compound in the synthesis of nervonic acid?

A: this compound is a significant component of Acer truncatum Bunge seed oil, which serves as a source for nervonic acid production []. After converting the seed oil into fatty acid ethyl esters, a combination of molecular distillation and urea-inclusion methods is employed to separate and purify nervonic acid ethyl ester [].

Q5: Can this compound be utilized in drug delivery systems?

A: Yes, this compound, specifically sucrose this compound, shows promise in pharmaceutical applications, particularly in the development of thermosensitive hydrogels for controlled drug release []. It acts as a component of the oil phase in a water-in-oil nanodispersion system, encapsulating hydrophilic medications []. This approach offers improved drug stability and bioavailability [].

Q6: What are the potential applications of epoxidized this compound?

A: Epoxidation of this compound, achieved using aqueous hydrogen peroxide with a molybdenum oxide–tributyltin chloride on charcoal catalyst, yields epoxidized this compound []. This compound can be further utilized in various industrial applications, including plasticizers, stabilizers, and intermediates in the production of polymers and other chemicals.

Q7: Are there any known negative impacts of erucic acid on animal development?

A: Research indicates that diets rich in erucic acid, particularly those containing high levels of this compound, can negatively impact growth in rats []. Studies comparing different rapeseed oil varieties, with varying erucic acid content, showed an inverse correlation between erucic acid levels and weight gain in rats, suggesting that erucic acid is responsible for the growth-retarding effect observed [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.